molecular formula C19H24N2O4 B2921274 ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 849055-60-3

ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2921274
CAS No.: 849055-60-3
M. Wt: 344.411
InChI Key: XFDFQYVXZXVAAA-UHFFFAOYSA-N
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Description

Ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a piperazine ring and a chromen-2-one moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is unique due to its combined piperazine and chromen-2-one moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-24-19(23)21-7-5-20(6-8-21)12-15-11-18(22)25-17-10-14(3)13(2)9-16(15)17/h9-11H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDFQYVXZXVAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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